molecular formula C₁₉H₂₃BrClN₅O B1146393 3-Dechloro-3-bromo Trazodone Hydrochloride CAS No. 1263278-80-3

3-Dechloro-3-bromo Trazodone Hydrochloride

Cat. No. B1146393
CAS RN: 1263278-80-3
M. Wt: 452.78
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dechloro-3-bromo Trazodone Hydrochloride is an impurity of trazodone . Trazodone is an antipsychotic with potential use as a schizophrenia agent .


Molecular Structure Analysis

The molecular formula of this compound is C19H23BrClN5O . The molecular weight is 452.8 g/mol . The IUPAC name is 2-[3-[4-(3-bromophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride .

Scientific Research Applications

Pharmacokinetics and Genetic Influence

Genetic Polymorphisms and Trazodone Hydrochloride Trazodone hydrochloride's pharmacokinetics can be influenced by genetic polymorphisms. While polymorphisms in CYP450 enzymes don't seem to significantly affect trazodone hydrochloride's pharmacokinetics, the ABCB1 gene does. Specifically, the C3435T ABCB1 polymorphism has been noted to significantly influence the pharmacokinetics of trazodone hydrochloride, affecting drug metabolism and elimination rates in individuals with the T/T genotype (Meulman et al., 2022).

Use in Veterinary Medicine

Trazodone Hydrochloride for Canine Anxiety Disorders Trazodone hydrochloride has been evaluated as an adjunctive treatment for anxiety disorders in dogs. When used alongside other behavioral drugs, trazodone has been reported to be well tolerated across a wide dose range and to enhance behavioral calming when administered either daily or as needed (Gruen & Sherman, 2008).

Neurological and Psychiatric Applications

Pain Management Emerging evidence supports the use of Trazodone (TZD) for managing chronic pain. A novel mechanism involves the metamodulation linking 5-HT2A and mGlu2/3 receptors in spinal cord glutamatergic nerve endings. This metamodulation is crucial for finely tuning synaptic transmission efficiency and has been highlighted in preclinical studies as a potential mechanism underlying TZD's analgesic effects (Garrone et al., 2021).

Psychiatric Disorders Trazodone hydrochloride has been widely used in treating various psychiatric disorders beyond its FDA-approved indication for depression. Off-label uses include the treatment of insomnia, anxiety disorders, bulimia, fibromyalgia, schizophrenia, chronic pain disease, and diabetic neuropathy. While trazodone's efficacy in these conditions is recognized, there's a need for more clinical trials to confirm its efficacy and establish a risk/benefit ratio for these off-label uses (Bossini et al., 2012).

Maternal and Neonatal Pharmacokinetics

Trazodone in Maternal Serum, Cord Blood, Breast Milk, and Neonatal Serum A study examining the pharmacokinetics of trazodone and its active metabolite, mCPP, across the placenta and into breast milk found that both compounds were transferred effectively. However, their effects in utero and on breastfed infants require further research to ensure safety (Saito et al., 2021).

Mechanism of Action

Trazodone, the parent compound of 3-Dechloro-3-bromo Trazodone Hydrochloride, has been found to interact with hERG potassium channels, which may contribute to QT prolongation and arrhythmia risks .

Safety and Hazards

While specific safety and hazard information for 3-Dechloro-3-bromo Trazodone Hydrochloride is not available, it’s important to note that trazodone, the parent compound, has been associated with risks such as QT prolongation and arrhythmias .

properties

IUPAC Name

2-[3-[4-(3-bromophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKUASHFDRCBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155142
Record name 3-Dechloro-3-bromo trazodone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1263278-80-3
Record name 3-Dechloro-3-bromo trazodone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263278803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Dechloro-3-bromo trazodone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-[4-(3-Bromphenyl)-1-piperazinyl]propyl]-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-on Hydrochlorid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-DECHLORO-3-BROMO TRAZODONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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